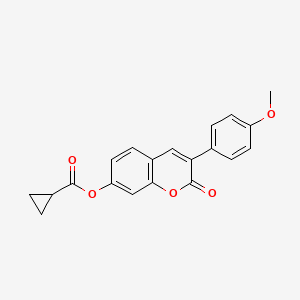
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate” is a complex organic molecule. It contains a methoxyphenyl group, a chromen-7-yl group, and a cyclopropanecarboxylate group . These groups are common in many organic compounds and can contribute to various chemical and physical properties.
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its functional groups. The methoxyphenyl and cyclopropanecarboxylate groups could potentially undergo various organic reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups and overall structure. These properties could include solubility, melting point, boiling point, and reactivity .
科学的研究の応用
Antibacterial Effects
3-(4-methoxyphenyl)-2-oxo-2H-chromen-7-yl cyclopropanecarboxylate and its derivatives have shown promising antibacterial activity. One study synthesized novel organic compounds, including derivatives of 4-hydroxy-chromen-2-one, and evaluated their antibacterial activity against bacterial strains such as Staphylococcus aureus, E. coli, and Bacillus cereus. The compounds displayed significant bacteriostatic and bactericidal properties, indicating their potential as antibacterial agents. Advanced instrumental methods, including melting points, IR spectra, 1H-NMR, and 13C-NMR spectra, were used for characterization (Behrami & Dobroshi, 2019).
Catalytic Applications
The compound and its analogs have been employed as catalysts in organic synthesis. Research involved polystyrene-supported catalysts based on 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) for Michael additions of 4-hydroxycoumarin to α,β-unsaturated ketones, crucial for synthesizing Warfarin™ and its analogs. The novel catalytic systems demonstrated efficient conversion yields and could be easily recovered and reused without significant loss of activity (Alonzi et al., 2014).
Anticancer Activity
Studies on bis-chromenone derivatives, structurally related to the compound , have revealed their potential in cancer treatment. These derivatives exhibited micromolar levels of in vitro anti-proliferative activity against human cancer cell lines. SAR studies highlighted bis-chromone as a core structure for designing anticancer agents, suggesting that similar compounds could also be promising candidates for anticancer drug development (Venkateswararao et al., 2014).
Green Synthesis Applications
The compound has been utilized in green chemistry applications, specifically in microwave-assisted synthesis. An efficient and convenient method was described for synthesizing 3-(2-oxo-2H-chromenyl)-1-[3-(4-methoxyphenyl)-[1,8]naphthyridin-2-yl]-1H-4-pyrazolecarbaldehydes, demonstrating the compound's role in facilitating green chemical processes (Mogilaiah et al., 2010).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(4-methoxyphenyl)-2-oxochromen-7-yl] cyclopropanecarboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O5/c1-23-15-7-4-12(5-8-15)17-10-14-6-9-16(11-18(14)25-20(17)22)24-19(21)13-2-3-13/h4-11,13H,2-3H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTXGOPCZJOZKTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CC3=C(C=C(C=C3)OC(=O)C4CC4)OC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

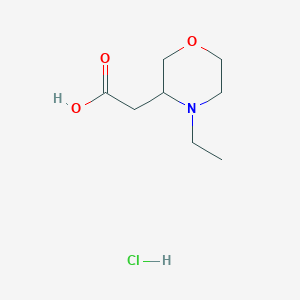
![2-(2-Furyl)-5-[(2-phenoxyethyl)sulfanyl]-1,3,4-oxadiazole](/img/structure/B2633287.png)
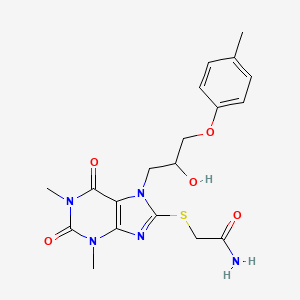

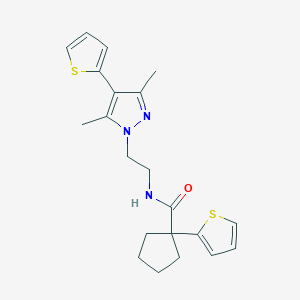
![6-(2,5-Dimethylphenyl)-4,7,8-trimethyl-2-(3-oxobutan-2-yl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2633295.png)
![7-(4-Fluorophenyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B2633296.png)
![1-(Thiophen-2-yl)-2-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B2633298.png)
![(3Z)-3-[(5-bromo-2-hydroxyphenyl)methylidene]-1H-indol-2-one](/img/structure/B2633299.png)
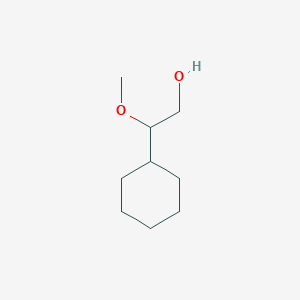

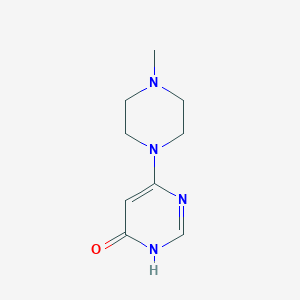
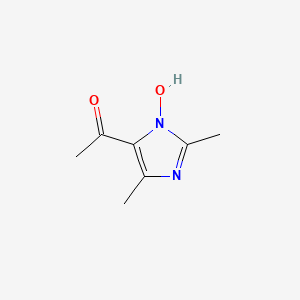
![N-(sec-butyl)-1-((2,5-dimethylbenzyl)thio)-4-isobutyl-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633308.png)